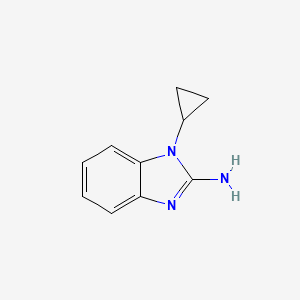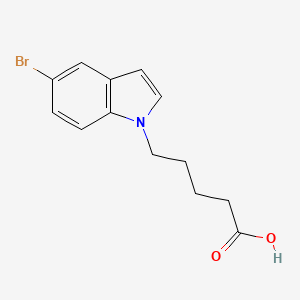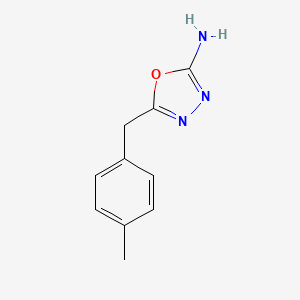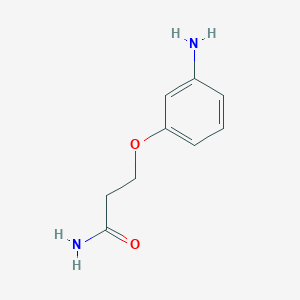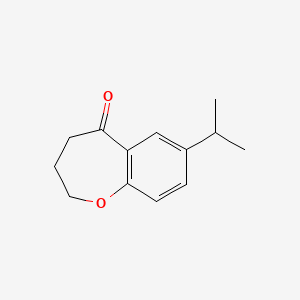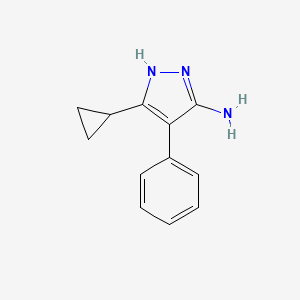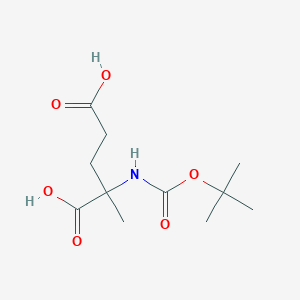
Boc-alpha-methyl-DL-glutamic acid
Vue d'ensemble
Description
Boc-alpha-methyl-DL-glutamic acid, also known as Boc-Glu-O-Me, is a synthetic peptide designed for laboratory experiments . It is derived from the amino acid glutamic acid (Glu) and comprises two distinct components: a boronic acid (Boc) group and an amide (Me) group .
Synthesis Analysis
The synthesis of Boc-L-glutamic acid dimethyl ester involves reacting L-glutamic acid with methanol in the presence of p-toluenesulfonic . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
Boc-alpha-methyl-DL-glutamic acid has a molecular formula of C11H19NO6 . It contains a total of 36 bonds, including 17 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, and 2 hydroxyl groups .Chemical Reactions Analysis
The boronic acid group of Boc-L-glutamic acid α-methyl ester exhibits the capability to form a covalent bond with the carboxyl group of the glutamic acid amino acid . This covalent bond is subsequently stabilized by the amide group present in Boc-L-glutamic acid α-methyl ester .Physical And Chemical Properties Analysis
Boc-alpha-methyl-DL-glutamic acid has a molecular weight of 261.27 g/mol . It appears as a white to off-white crystalline powder . The optical rotation is [a]D20 = -32.5 ± 2.5º (C=1 in 1N HCl) .Applications De Recherche Scientifique
-
Drug Delivery Systems
- Field: Pharmaceutical Sciences
- Application: γ-PGA has been used in the delivery of active agents to action sites .
- Method: γ-PGA production optimization by modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost and techniques for the formulation of γ-PGA nanoparticle as well as its characterization were discussed .
- Results: This review highlights some of the efforts that have been made in the appraisal of γ-PGA and its nanoparticles for drug delivery .
-
Tissue Engineering
- Field: Biomedical Materials
- Application: γ-PGA’s versatility and unique properties have facilitated its successful integration into diverse medical applications, including tissue engineering .
- Method: Among the four production methods for PGA, microbial fermentation currently stands as the most widely employed .
- Results: This method has seen various optimization strategies, which we summarize here .
-
Food Industry
- Field: Food Science and Technology
- Application: γ-PGA is used as a food additive due to its viscosity and adhesive properties .
- Method: γ-PGA is produced through microbial fermentation, which is cost-effective and environmentally friendly .
- Results: γ-PGA has been successfully used in various food products, enhancing their texture and taste .
-
Wastewater Treatment
- Field: Environmental Engineering
- Application: γ-PGA is used in wastewater treatment due to its ability to absorb heavy metals .
- Method: γ-PGA is added to wastewater, where it binds to heavy metals, allowing them to be easily removed .
- Results: This method has been effective in reducing the levels of heavy metals in wastewater .
Sure, here are two more applications of poly-γ-glutamic acid (γ-PGA), a biopolymer of microbial origin :
-
Agriculture
- Field: Agricultural Sciences
- Application: γ-PGA has been used in agriculture due to its ability to improve soil quality and crop yield .
- Method: γ-PGA is applied to the soil where it helps to retain moisture and nutrients, promoting plant growth .
- Results: The use of γ-PGA in agriculture has been shown to increase crop yields and improve soil health .
-
3D Printing Bio-Ink
- Field: Biomedical Engineering
- Application: γ-PGA has gained attention in the field of 3D printing as a bio-ink due to its biodegradable, non-toxic, and ecofriendly properties .
- Method: γ-PGA is used as a base material in the formulation of bio-inks for 3D printing .
- Results: The use of γ-PGA in 3D printing has shown promising results in the creation of biocompatible and biodegradable structures .
Safety And Hazards
Orientations Futures
Boc-alpha-methyl-DL-glutamic acid serves as a significant tool for scientists, enabling the exploration of protein structure and function, as well as other biomolecules . It facilitates investigations into the interactions between proteins and small molecules, providing insights into the effects of small molecules on protein activity . Therefore, it is expected to have a wide range of applications in future biochemical research.
Propriétés
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNEGCYWCLURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methyl-DL-glutamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)
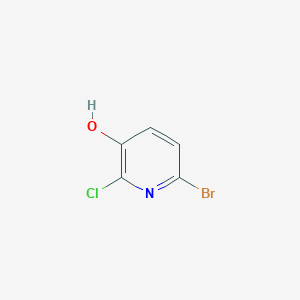
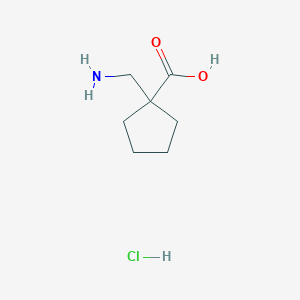
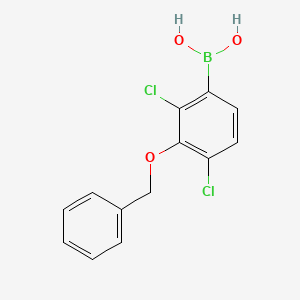
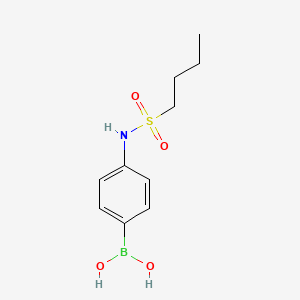
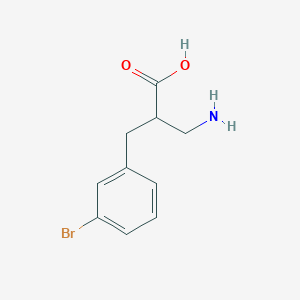
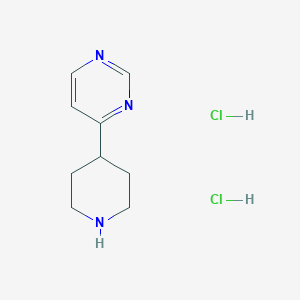
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)
